molecular formula C15H13NO4 B8373573 1,3-Benzenedicarboxylicacid,5-(2-pyridinyl)-,1,3-dimethylester

1,3-Benzenedicarboxylicacid,5-(2-pyridinyl)-,1,3-dimethylester

Cat. No.: B8373573
M. Wt: 271.27 g/mol
InChI Key: PLMONKAKNVFAAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzenedicarboxylicacid,5-(2-pyridinyl)-,1,3-dimethylester is an organic compound with the molecular formula C14H11NO4 It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and one of the aromatic hydrogen atoms is substituted with a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenedicarboxylicacid,5-(2-pyridinyl)-,1,3-dimethylester typically involves the esterification of 5-(pyridin-2-yl)isophthalic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxylicacid,5-(2-pyridinyl)-,1,3-dimethylester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzenedicarboxylicacid,5-(2-pyridinyl)-,1,3-dimethylester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarboxylicacid,5-(2-pyridinyl)-,1,3-dimethylester involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl isophthalate: Lacks the pyridin-2-yl group, making it less versatile in certain applications.

    Dimethyl 5-(pyridin-3-yl)isophthalate: Similar structure but with the pyridinyl group in a different position, which can affect its reactivity and binding properties.

    Dimethyl 5-(pyridin-4-yl)isophthalate: Another positional isomer with distinct chemical properties.

Uniqueness

1,3-Benzenedicarboxylicacid,5-(2-pyridinyl)-,1,3-dimethylester is unique due to the specific positioning of the pyridin-2-yl group, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications requiring precise molecular recognition and binding .

Properties

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

dimethyl 5-pyridin-2-ylbenzene-1,3-dicarboxylate

InChI

InChI=1S/C15H13NO4/c1-19-14(17)11-7-10(13-5-3-4-6-16-13)8-12(9-11)15(18)20-2/h3-9H,1-2H3

InChI Key

PLMONKAKNVFAAP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=CC=N2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To dimethyl 5-iodoisophthalate (Matrix Scientific, 800 mg, 2.5 mmol) in THF (20 ml), 2-pyridine boronic acid N-phenyldiethanol amine ester (Aldrich, 1.8 g, 6.6 mmol), K2CO3 (912 mg, 6.6 mmol), triphenyl phosphine (173 mg, 0.66 mmol) were added followed by Pd(OAc)2 and cuprous iodide (251 mg, 1.32 mmol). After refluxing for 24 h, reaction mixture was filtered through a pad of celite. Residual solvent was evaporated on a rotavap under reduced pressure and the crude was dissolved in ethyl acetate. Insoluble material was filtered off and the remaining residue was evaporated to dryness and column purified (60% ethylacetate/40% hexanes) to yield 400 mg of dimethyl 5-(pyridin-2-yl)isophthalate as yellow solid.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
912 mg
Type
reactant
Reaction Step One
Quantity
173 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
251 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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